molecular formula C11H12F2O3 B1428098 Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate CAS No. 1250357-14-2

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate

Cat. No. B1428098
M. Wt: 230.21 g/mol
InChI Key: BMZNKALOFWFKAS-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate is a chemical compound with a molecular weight of 228.197 . It is a derivative of 3,4-Difluorophenylacetic acid, which has been investigated for its separation properties using various chromatographic techniques .


Synthesis Analysis

The synthesis of similar compounds often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involved in the synthesis of compounds similar to Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .

Scientific Research Applications

Solvent Applications in Supercritical Media

Ethyl lactate, a closely related compound to Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate, is gaining attention as an eco-friendly solvent. Its applications span across the food, pharmaceutical, and fine chemical industries. A study by Bermejo et al. (2013) highlighted its potential as a solvent in supercritical media, useful in chemical reactions and as a cosolvent in supercritical extraction processes or antisolvent precipitation processes. This research is significant for understanding the phase behavior of ethyl lactate + CO2 mixtures, crucial for the modeling and design of industrial processes involving these substances (Bermejo, Ibáñez, Stateva, & Fornari, 2013).

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) conducted a study on polymorphic forms of a compound closely related to Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate. Their research used spectroscopic and diffractometric techniques to characterize these forms, vital for understanding the physical and chemical behavior of pharmaceutical compounds. This study is crucial for analytical and physical characterization techniques in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

Intermediate in Pharmaceutical Synthesis

Mukarram et al. (2011) discussed the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for gemcitabine hydrochloride preparation. Their work focused on developing a practical and efficient protocol for its synthesis, highlighting its role in the synthesis of complex pharmaceuticals (Mukarram, Chavan, Khan, & Bandgar, 2011).

Enzymatic Acylation Processes

Brem et al. (2011) investigated the kinetic resolution of racemic ethyl hydroxypropanoates using Candida antarctica lipases. Their study provides insights into the enzymatic acylation processes, relevant for the synthesis of chiral compounds in pharmaceuticals (Brem, Liljeblad, Paizs, Toșa, Irimie, & Kanerva, 2011).

Near-Infrared-Responsive Liquid Marble Stabilizer

Shimogama et al. (2019) explored the use of poly(3,4-ethylenedioxythiophene) particles, synthesized in the presence of heptadecafluorooctane sulfonic acid, as a near-infrared-responsive liquid marble stabilizer. This innovative application demonstrates the potential of such compounds in advanced material sciences (Shimogama, Uda, Oyama, Hanochi, Hirai, Nakamura, & Fujii, 2019).

properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(2,15)7-4-5-8(12)9(13)6-7/h4-6,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNKALOFWFKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate

CAS RN

1250357-14-2
Record name ethyl 2-(3,4-difluorophenyl)-2-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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